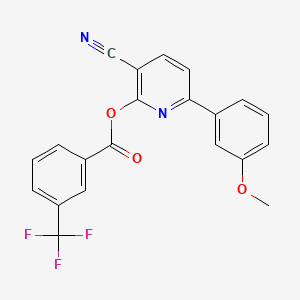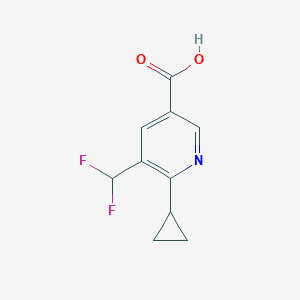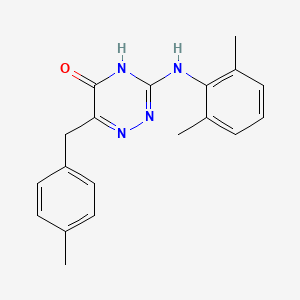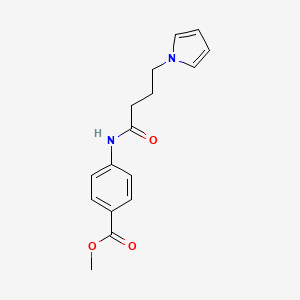![molecular formula C17H18FNO4S B2670684 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene CAS No. 2411296-49-4](/img/structure/B2670684.png)
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene, also known as FSO-Ph-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the inhibition of target enzymes and receptors. For example, it has been shown to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. Similarly, it has been shown to inhibit the activity of histone deacetylases by binding to their catalytic site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme or receptor that it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of histone deacetylases can lead to changes in gene expression and cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene is its specificity for certain enzymes and receptors, which can make it a useful tool for studying their functions. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the activity of histone deacetylases, which are involved in the development and progression of cancer. Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes and receptors, and to investigate its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butyl isocyanate to form the final compound.
Applications De Recherche Scientifique
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and receptors, including carbonic anhydrases, histone deacetylases, and the androgen receptor.
Propriétés
IUPAC Name |
1-tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23-24(18,21)22/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMSWYNMQYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670605.png)
![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)


![7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2670612.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2670614.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)



![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)